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Compound of Interest

Compound Name: N-Butylphthalimide

Cat. No.: B073850 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of N-

alkylphthalimides, a class of compounds demonstrating a wide spectrum of biological activities.

The phthalimide scaffold, a bicyclic aromatic system, serves as a versatile pharmacophore, and

modifications at the N-alkyl substituent have been shown to significantly modulate its

therapeutic potential. This document delves into the core principles governing the

anticonvulsant, anti-inflammatory, and antimicrobial properties of these compounds, supported

by quantitative data, detailed experimental protocols, and visual representations of key

biological pathways.

The Phthalimide Core and the Influence of the N-
Alkyl Substituent
The isoindoline-1,3-dione core, commonly known as phthalimide, is a privileged structure in

medicinal chemistry. Its rigid, planar geometry and lipophilic nature contribute to its ability to

interact with various biological targets. The imide nitrogen allows for the introduction of a wide

variety of substituents, with the N-alkyl group being a key determinant of the compound's

pharmacokinetic and pharmacodynamic properties. The nature of the alkyl chain—its length,

branching, and the presence of additional functional groups—critically influences the

compound's absorption, distribution, metabolism, excretion (ADME) profile, and its affinity for

specific receptors or enzymes.
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Anticonvulsant Activity of N-Alkylphthalimides
N-Alkylphthalimide derivatives have shown significant promise as anticonvulsant agents,

particularly in models of generalized tonic-clonic seizures. The primary mechanism of action for

many of these compounds is believed to be the blockade of voltage-gated sodium channels in

neurons. By stabilizing the inactivated state of these channels, N-alkylphthalimides can limit the

repetitive firing of action potentials that is characteristic of seizure activity.

Structure-Activity Relationship for Anticonvulsant
Activity
The anticonvulsant potency of N-alkylphthalimides is highly dependent on the substitution

pattern on both the phthalimide ring and the N-phenyl ring (in the case of N-phenylphthalimide

derivatives). For instance, in N-phenylphthalimides, the presence of a 4-amino group on the

phthalimide ring generally enhances anticonvulsant activity.[1] Furthermore, the substitution on

the N-phenyl ring plays a crucial role, with a general order of activity being 2,6-dimethyl > 2-

methyl > 2-ethyl > 2-ethyl-6-methyl > 2,6-diethyl > unsubstituted phenyl ring.[1] This suggests

that steric hindrance at the ortho positions of the N-phenyl ring is favorable for activity.

Quantitative Data for Anticonvulsant Activity
The following table summarizes the anticonvulsant activity of selected N-phenylphthalimide

derivatives in the Maximal Electroshock Seizure (MES) test.

Compound
R (Phthalimide
Ring)

R' (N-Phenyl
Ring)

MES ED50
(µmol/kg,
mice, i.p.)

Reference

1 H 2,6-dimethyl >110 [1]

2 4-NO2 2,6-dimethyl 68.9 [1]

3 4-NH2 2,6-dimethyl 28.1 [1]

4 4-NH2 2-methyl 47.61 [1]

5 4-NH2 H >300 [1]
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Mechanism of Action: Sodium Channel Blockade
The proposed mechanism of action for the anticonvulsant activity of N-alkylphthalimides

involves the modulation of voltage-gated sodium channels. The following diagram illustrates

this process.
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Caption: Mechanism of anticonvulsant action of N-alkylphthalimides.

Anti-inflammatory Activity of N-Alkylphthalimides
Several N-alkylphthalimide derivatives have demonstrated potent anti-inflammatory effects.

Their mechanism of action is often attributed to the inhibition of pro-inflammatory mediators,

such as tumor necrosis factor-alpha (TNF-α), and the modulation of inflammatory signaling

pathways like the Toll-like receptor 4 (TLR4) pathway.

Structure-Activity Relationship for Anti-inflammatory
Activity
The anti-inflammatory activity of N-alkylphthalimides can be significantly influenced by the

nature of the substituents on the phthalimide ring and the N-alkyl chain. For instance,

tetrafluoro substitution on the phthalimide ring has been shown to confer high inhibitory

potency against TNF-α production.[2] The length of the N-alkyl chain can also play a role; for

some 1,2,3-triazole phthalimide derivatives, increasing the aliphatic chain length leads to

increased anti-inflammatory activity.[3]
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Quantitative Data for Anti-inflammatory Activity
The table below presents the anti-inflammatory activity of selected N-

pyridinyl(alkyl)phthalimides as inhibitors of TNF-α production and their in vivo efficacy in the

carrageenan-induced paw edema model.

Compound
Phthalimide
Substitutio
n

N-
Substituent

TNF-α
Inhibition
(%) at 10
µM

Carrageena
n Paw
Edema ID50
(µM/kg, rat)

Reference

6 H
Pyridin-3-

ylmethyl
17 - [2]

7
4,5,6,7-

Tetrafluoro

Pyridin-3-

ylmethyl
84 0.14 [2]

8 5-Nitro
Pyridin-3-

ylmethyl
65 - [2]

9 5-Amino
Pyridin-3-

ylmethyl
58 - [2]

Signaling Pathways in Inflammation
The anti-inflammatory effects of N-alkylphthalimides are linked to the modulation of key

signaling pathways. The following diagrams illustrate the TLR4 and TNF-α signaling cascades.
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Caption: Simplified TLR4 signaling pathway and potential inhibition by N-alkylphthalimides.
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Caption: Simplified TNF-α signaling pathway and potential inhibition by N-alkylphthalimides.
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Antimicrobial Activity of N-Alkylphthalimides
N-Alkylphthalimide derivatives have also been investigated for their antimicrobial properties

against a range of bacteria and fungi. The mechanism of their antimicrobial action is not fully

elucidated but may involve disruption of microbial cell membranes or inhibition of essential

enzymes.

Structure-Activity Relationship for Antimicrobial Activity
The antimicrobial efficacy of N-alkylphthalimides is dependent on the nature of the N-

substituent. In some series of derivatives, the presence of specific functional groups on the N-

alkyl or N-aryl substituent can significantly enhance activity. For instance, phthalimide aryl

esters have shown promising activity against both Gram-positive and Gram-negative bacteria,

as well as fungi.

Quantitative Data for Antimicrobial Activity
The following table provides the Minimum Inhibitory Concentration (MIC) values for selected N-

alkylphthalimide derivatives against various microorganisms.
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Compound N-Substituent Microorganism MIC (µg/mL) Reference

10

4-

(methoxycarbony

l)phenyl

Staphylococcus

aureus
128 [4]

11

4-

(methoxycarbony

l)phenyl

Pseudomonas

aeruginosa
128 [4]

12

4-

(methoxycarbony

l)phenyl

Candida albicans 128 [4]

13 4-chlorobenzyl Escherichia coli 31.25 [5]

14 4-chlorobenzyl
Staphylococcus

aureus
15.62 [5]

15

2-

chloroisonicotino

yl

Mycobacterium

tuberculosis
0.49 [5]

Experimental Protocols
This section provides detailed methodologies for the synthesis and biological evaluation of N-

alkylphthalimides.

Synthesis of N-Alkylphthalimides from Phthalic
Anhydride and an Amine
This protocol describes a general method for the synthesis of N-substituted phthalimides.

Materials:

Phthalic anhydride

Appropriate primary amine (e.g., alkylamine, aniline)

Glacial acetic acid
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Ethanol

Round-bottom flask

Reflux condenser

Heating mantle

Beaker

Buchner funnel and filter paper

Procedure:

In a round-bottom flask, dissolve phthalic anhydride (1.0 equivalent) in a minimal amount of

glacial acetic acid.

To this solution, add the desired primary amine (1.0-1.1 equivalents) dropwise with stirring.

Attach a reflux condenser to the flask and heat the reaction mixture to reflux for 2-4 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC).

After the reaction is complete, allow the mixture to cool to room temperature.

Pour the reaction mixture into a beaker containing ice-cold water.

Collect the precipitated solid by vacuum filtration using a Buchner funnel.

Wash the solid with cold water to remove any remaining acetic acid.

Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure

N-substituted phthalimide.

Characterize the final product using appropriate analytical techniques (e.g., melting point, IR,

NMR, Mass Spectrometry).
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Anticonvulsant Screening: Maximal Electroshock (MES)
Test
This protocol outlines the procedure for the MES test in mice, a model for generalized tonic-

clonic seizures.

Materials:

Electroconvulsive shock apparatus

Corneal electrodes

Male Swiss mice (20-25 g)

Test compounds and vehicle

0.9% Saline solution

Topical anesthetic (e.g., 0.5% tetracaine)

Procedure:

Administer the test compound or vehicle to groups of mice (n=8-10 per group) via the

desired route (e.g., intraperitoneal, oral).

At the time of predicted peak effect of the drug, apply a drop of topical anesthetic to the

corneas of each mouse.

Apply a drop of saline to the corneal electrodes to ensure good electrical contact.

Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through the

corneal electrodes.

Observe the mice for the presence or absence of the tonic hindlimb extension phase of the

seizure.

The absence of the tonic hindlimb extension is considered as protection.
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Calculate the percentage of protected animals in each group and determine the median

effective dose (ED50) using probit analysis.

Anti-inflammatory Assay: Carrageenan-Induced Paw
Edema
This protocol describes the carrageenan-induced paw edema model in rats, a common assay

for acute inflammation.

Materials:

Male Wistar rats (150-200 g)

Test compounds and vehicle

1% Carrageenan solution in saline

Pletismometer

Syringes and needles

Procedure:

Administer the test compound or vehicle to groups of rats (n=6-8 per group) via the desired

route.

After a predetermined time (e.g., 30-60 minutes), measure the initial volume of the right hind

paw of each rat using a plethysmometer.

Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right

hind paw.

Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the

carrageenan injection.

Calculate the percentage of inhibition of edema for each group compared to the vehicle

control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the average
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increase in paw volume in the control group and Vt is the average increase in paw volume in

the treated group.

Determine the dose that causes 50% inhibition of edema (ID50).

Antimicrobial Assay: Broth Microdilution Method for MIC
Determination
This protocol details the broth microdilution method for determining the Minimum Inhibitory

Concentration (MIC) of a compound.

Materials:

96-well microtiter plates

Test compounds

Bacterial or fungal strains

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

Spectrophotometer

Incubator

Procedure:

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

In a 96-well plate, perform serial two-fold dilutions of the test compound in the broth medium

to achieve a range of concentrations.

Prepare a standardized inoculum of the microorganism to a final concentration of

approximately 5 x 10^5 CFU/mL in the broth.

Inoculate each well (except for the sterility control) with the microbial suspension.
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Include a growth control (medium with inoculum, no compound) and a sterility control

(medium only) on each plate.

Incubate the plates at the appropriate temperature and duration for the specific

microorganism (e.g., 37°C for 18-24 hours for bacteria).

After incubation, determine the MIC, which is the lowest concentration of the compound that

completely inhibits visible growth of the microorganism.

Conclusion and Future Perspectives
N-Alkylphthalimides represent a versatile and promising class of compounds with a diverse

range of biological activities. The structure-activity relationship studies highlighted in this guide

demonstrate that subtle modifications to the N-alkyl substituent and the phthalimide core can

lead to significant changes in their anticonvulsant, anti-inflammatory, and antimicrobial

properties. The detailed experimental protocols provided herein offer a foundation for the

synthesis and evaluation of new analogues. Future research in this area should focus on

elucidating the precise molecular targets and mechanisms of action for their various biological

effects. Furthermore, the application of computational methods, such as quantitative structure-

activity relationship (QSAR) and molecular docking, will be instrumental in the rational design of

novel N-alkylphthalimide derivatives with enhanced potency and selectivity, paving the way for

the development of new therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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